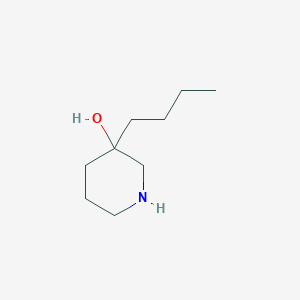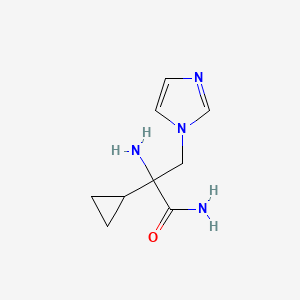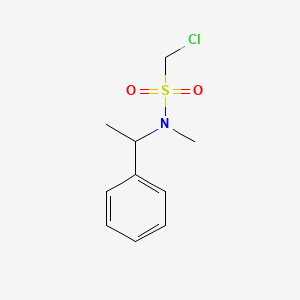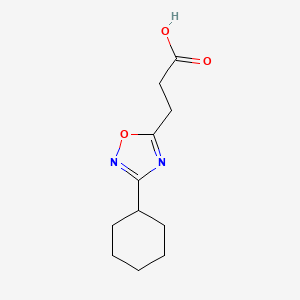![molecular formula C24H24ClN3O B13639530 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a guanidine core substituted with phenyl and chlorophenyl groups, as well as a prop-2-enoxyphenyl moiety. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine in the presence of a base.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.
Addition of the Prop-2-enoxyphenyl Group: The final step involves the addition of the prop-2-enoxyphenyl group through a coupling reaction, which may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for certain receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-methoxyphenyl)guanidine
- 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-ethoxyphenyl)guanidine
Uniqueness
What sets 2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine apart from similar compounds is its unique prop-2-enoxyphenyl group. This moiety can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject of study in various research fields.
特性
分子式 |
C24H24ClN3O |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine |
InChI |
InChI=1S/C24H24ClN3O/c1-2-18-29-23-14-12-22(13-15-23)28-24(27-21-6-4-3-5-7-21)26-17-16-19-8-10-20(25)11-9-19/h2-15H,1,16-18H2,(H2,26,27,28) |
InChIキー |
FYNWMRZYVJIDIT-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)NC(=NCCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

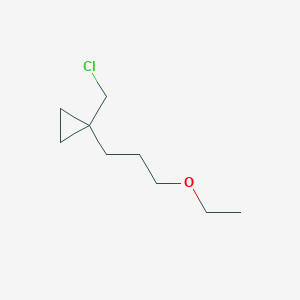
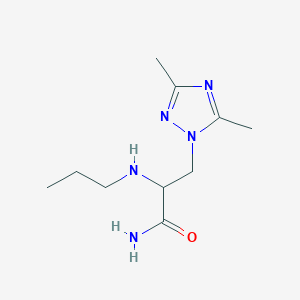
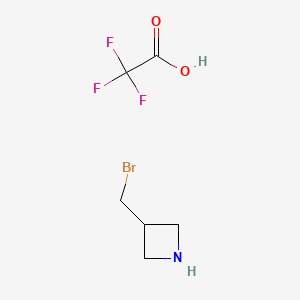
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
